Hexyl salicylate
Description
Overview of Salicylate (B1505791) Esters in Chemical Sciences
Salicylate esters are a significant class of chemical compounds, characterized as esters of salicylic (B10762653) acid. nih.gov These compounds are found naturally in a variety of foods, including blackberries and mint. sciepub.com In chemical sciences, they are widely recognized for their aromatic properties, which has led to their extensive use as fragrance and flavor additives in foods, beverages, and a wide array of consumer products. chemicalbook.comnih.gov
The general structure of these esters, differing by the alcohol moiety attached to the salicylic acid backbone, results in a range of physicochemical properties and olfactory profiles. nih.gov The synthesis of salicylate esters is commonly achieved through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (salicylic acid) and an alcohol. ivypanda.com This process allows for the creation of various esters, such as methyl salicylate, ethyl salicylate, and benzyl (B1604629) salicylate, each with unique characteristics. nih.govpatsnap.com
Research into salicylate esters is diverse, covering areas from analytical chemistry to applied materials science. sciepub.com Studies often focus on their synthesis methods, olfactory properties, and their behavior in different formulations. pellwall.com Their structural similarity can present challenges in differentiating them within mixtures, necessitating advanced analytical techniques like gas chromatography and nuclear magnetic resonance spectroscopy for accurate identification and quantification. sciepub.com Furthermore, ongoing research investigates the toxicokinetic properties of these esters to better understand their behavior for various applications. nih.gov
Academic Significance and Research Trajectories of Hexyl Salicylate
This compound, the ester of salicylic acid and hexanol, is a notable compound within the salicylate family, valued for its specific chemical and sensory characteristics. consolidated-chemical.combelabservices.com It is a colorless to pale yellow liquid with a mild, sweet, floral-green, and fruity aroma. chemicalbook.comconsolidated-chemical.comscentspiracy.com Its academic significance stems from its versatile applications, primarily in the fragrance and cosmetics industries, where it functions as a fragrance ingredient, a fixative, and a modifier in various compositions. scentspiracy.comchemimpex.comdatahorizzonresearch.com
The compound's low volatility and high stability, particularly in alkaline conditions, make it a subject of interest for functional perfumery in products like soaps, detergents, and fabric care systems. scentspiracy.com Research trajectories are increasingly focused on sustainable and efficient production methods. apiary.io Traditional synthesis involves the Fischer esterification of salicylic acid with 1-hexanol (B41254), typically using a strong acid catalyst like sulfuric acid. scentspiracy.comscentree.co However, current research is exploring "green synthesis" alternatives to mitigate the environmental impact of traditional methods. mdpi.com These innovative approaches include solvent-free systems using immobilized lipase (B570770) as a catalyst, which can avoid high temperatures and the use of harsh acids. mdpi.comresearchgate.net
Further research investigates its use as a model compound for understanding ester behavior in chemical reactions and its potential as a UV filter in cosmetic formulations. chemimpex.comdatahorizzonresearch.com The market for n-Hexyl Salicylate is experiencing steady growth, driven by consumer demand for personal care products with pleasant fragrances and the increasing focus on specialty chemicals. datahorizzonresearch.comcognitivemarketresearch.com
Detailed Research Findings
This compound is distinguished by a specific set of physicochemical properties that dictate its use and performance.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | hexyl 2-hydroxybenzoate nih.gov |
| CAS Number | 6259-76-3 consolidated-chemical.com |
| Molecular Formula | C₁₃H₁₈O₃ consolidated-chemical.comscentree.co |
| Molecular Weight | 222.28 g/mol consolidated-chemical.comscentspiracy.comnih.gov |
| Appearance | Clear, colorless to pale-yellow oily liquid consolidated-chemical.comscentspiracy.com |
| Odor Profile | Sweet, floral-green, fruity, with herbaceous and woody undertones consolidated-chemical.comscentspiracy.comgivaudan.com |
| Boiling Point | approx. 290 °C chemicalbook.comconsolidated-chemical.comscentspiracy.comscentree.co |
| Density | approx. 1.04 g/mL at 25 °C chemicalbook.combosschemical.com |
| Vapor Pressure | approx. 0.001 hPa at 25 °C scentspiracy.com |
| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents consolidated-chemical.com |
| Refractive Index | 1.502–1.505 at 20°C consolidated-chemical.com |
This table is interactive. Click on the headers to sort the data.
Compared to other common salicylates, this compound offers a distinct olfactory profile and performance characteristics. For instance, it is described as having a softer, greener tonality than isoamyl salicylate and greater tenacity than methyl salicylate. scentspiracy.com Its excellent stability in alkaline media makes it particularly suitable for scented products like soaps and detergents. scentspiracy.com
Research into more environmentally friendly synthesis methods has shown promising results. One such method involves the transesterification of methyl salicylate with 2-ethyl hexanol using a lipase catalyst in a solvent-free system under reduced pressure. mdpi.comresearchgate.net This "green chemistry" approach can achieve high molar conversion rates (over 80%) and avoids the high temperatures and corrosive catalysts of traditional industrial synthesis. mdpi.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-6,8-9,14H,2-4,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKPKQFHJQGTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038924 | |
| Record name | Hexyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid | |
| Record name | Benzoic acid, 2-hydroxy-, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6259-76-3 | |
| Record name | Hexyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HEXYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F78EY72YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Engineering of Hexyl Salicylate
Traditional and Advanced Esterification Pathways
The synthesis of hexyl salicylate (B1505791) is predominantly achieved through esterification, a reaction that forms an ester from a carboxylic acid and an alcohol. Both traditional acid-catalyzed methods and modern biocatalytic and advanced catalytic approaches are employed.
Acid-Catalyzed Esterification Mechanisms
The most common industrial method for producing hexyl salicylate is the Fischer-Speier esterification. scentspiracy.com This method involves the reaction of salicylic (B10762653) acid with 1-hexanol (B41254) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. scentspiracy.comorganic-chemistry.org
The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. chemistrysteps.combyjus.com The process begins with the protonation of the carbonyl oxygen of the salicylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of 1-hexanol. organic-chemistry.orgma.edujk-sci.com This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com The elimination of water and a final deprotonation of the carbonyl oxygen yield the this compound ester and regenerate the acid catalyst. organic-chemistry.orgbyjus.commasterorganicchemistry.com
To drive the equilibrium towards the formation of the ester, common strategies include using an excess of one of the reactants (typically the alcohol) or removing the water as it is formed, often through azeotropic distillation. organic-chemistry.orgchemistrysteps.com
Enzyme-Catalyzed Synthesis via Lipase (B570770) and Esterase
Biocatalysis offers a greener alternative to traditional chemical synthesis. Lipases, in particular, have been effectively used for the synthesis of various esters, including salicylates. mdpi.com The enzymatic synthesis of 2-ethylthis compound, a closely related compound, has been demonstrated using immobilized lipase from Candida antarctica (Novozym® 435). mdpi.com This process is typically conducted via transesterification, for example, between methyl salicylate and 2-ethylhexanol. researchgate.net
The advantages of using immobilized lipases include milder reaction conditions (lower temperature and pressure), higher product purity, and lower energy consumption compared to chemical methods. mdpi.com The enzyme can also be recovered and reused, which adds to the economic and environmental benefits. mdpi.com Studies have shown that parameters such as reaction time, temperature, and enzyme amount significantly influence the molar conversion of the salicylate ester. mdpi.com For instance, in the synthesis of 2-ethylthis compound, optimal conditions were found to be a reaction time of 23.1 hours, a temperature of 66.5 °C, and an enzyme amount of 881 PLU, achieving a conversion of 88.2%. mdpi.com The immobilized lipase demonstrated good reusability, maintaining about 86% of its relative conversion after five cycles. mdpi.com
Esterases are another class of enzymes capable of catalyzing ester synthesis and hydrolysis. The hydrolysis of this compound to salicylic acid has been demonstrated using esterase, indicating the enzyme's ability to interact with this specific ester linkage. researchgate.netbjpharm.org.uk While the primary research focus has been on hydrolysis, this demonstrates the potential for esterases to be used in the synthesis of this compound under appropriate reaction conditions that favor the reverse reaction.
Solid Superacid Catalysis in this compound Synthesis
Solid superacid catalysts represent an advancement over traditional liquid acid catalysts, offering benefits such as easier separation from the reaction mixture, reusability, and reduced environmental pollution and equipment corrosion. patsnap.com A method for synthesizing 2-ethylthis compound, an analogue of this compound, utilizes a solid superacid catalyst, SO₄²⁻/TiO₂-WO₃. patsnap.com
The synthesis involves the direct esterification of salicylic acid and isooctanol at a temperature of 190°C under reflux conditions. patsnap.com This method has been shown to achieve a yield of over 80% and a purity of over 98% (as determined by gas chromatography). patsnap.com The catalyst is prepared by impregnating a mixed powder of tungstic acid (H₂WO₄) and amorphous titanium dioxide (TiO₂·nH₂O) with a dilute sulfuric acid solution, followed by calcination at a temperature above 500°C. patsnap.com The use of such heterogeneous catalysts is a significant step towards more sustainable chemical production.
Process Optimization and Reaction Efficiency in Industrial Synthesis
In an industrial context, optimizing the synthesis of this compound is crucial for maximizing yield, purity, and cost-effectiveness. Key parameters that are controlled include reaction temperature, time, catalyst selection and concentration, and the molar ratio of reactants.
One patented method for the industrial production of ethylthis compound highlights the importance of process control. google.com By using sodium hydrogen sulfate as a catalyst in an n-heptane solvent and controlling the reflux temperature at 110 ± 5 °C for 8-10 hours, a salicylic acid conversion rate of ≥99% can be achieved, with the formation of the isooctyl ether byproduct being less than 1%. google.com Subsequent vacuum rectification, with precise temperature control of the condenser, allows for the separation of impurities and results in a final product with a purity of ≥99.5% and a yield of ≥95%. google.com
Furthermore, the ability to recycle the catalyst and any unreacted salicylic acid is a key feature of an optimized industrial process, as it saves raw materials and reduces costs. google.com
The optimization data from enzymatic synthesis also provides valuable insights for industrial processes. The use of response surface methodology and artificial neural networks can model the effects of various parameters, allowing for the determination of optimal conditions to achieve high conversion rates. mdpi.comresearchgate.net
| Parameter | Optimal Value (Enzymatic Synthesis of 2-Ethylthis compound) mdpi.com |
| Reaction Time | 23.1 hours |
| Reaction Temperature | 66.5 °C |
| Enzyme Amount | 881 PLU |
| Predicted Conversion | 88.2% |
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to the chemical industry to minimize environmental impact. nih.gov The synthesis of this compound is an area where these principles can be effectively implemented.
The use of enzyme catalysis is a prime example of green chemistry in action. mdpi.com As discussed, enzymatic processes operate under milder conditions, reducing energy consumption. mdpi.com They are highly selective, leading to fewer byproducts and purer products. The catalysts are biodegradable and derived from renewable resources.
A key principle of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. nih.gov The lipase-catalyzed synthesis of 2-ethylthis compound has been successfully developed in a solvent-free system. mdpi.comresearchgate.net This approach maximizes the concentration of reactants, increases volumetric production, and simplifies product separation, thereby reducing waste and costs. mdpi.com Combining a solvent-free system with a reduced-pressure evaporation system can further enhance the conversion rate by removing the by-product (water or a low-boiling alcohol in transesterification) from the reaction mixture. mdpi.comresearchgate.net
The use of solid superacid catalysts also aligns with green chemistry principles. patsnap.com These heterogeneous catalysts are easily separated and reused, minimizing waste. patsnap.com They replace corrosive and hazardous liquid acids like sulfuric acid, leading to a safer process with less environmental contamination. patsnap.com
The twelve principles of green chemistry provide a framework for sustainable chemical production: nih.govresearchgate.netgreenchemistry-toolkit.org
Prevention : It is better to prevent waste than to treat it.
Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product.
Less Hazardous Chemical Syntheses : Methods should use and generate substances with little or no toxicity.
Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary or innocuous.
Design for Energy Efficiency : Energy requirements should be minimized.
Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable.
Reduce Derivatives : Unnecessary derivatization should be minimized or avoided.
Catalysis : Catalytic reagents are superior to stoichiometric reagents.
Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function.
Real-time analysis for Pollution Prevention : Analytical methodologies should be developed to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.
By adopting enzymatic and solid acid-catalyzed, solvent-free processes, the production of this compound can be made significantly more environmentally friendly and sustainable.
Metabolism and Biotransformation of Hexyl Salicylate
In Vivo Metabolic Pathways
Following absorption, Hexyl salicylate (B1505791) is subject to metabolic transformations that lead to its detoxification and excretion. The primary route involves enzymatic cleavage of the ester bond.
Upon absorption, Hexyl salicylate is rapidly hydrolyzed in the gut and liver into salicylic (B10762653) acid and 1-hexanol (B41254) europa.euscbt.comcriticalcatalyst.com. This esterase-mediated hydrolysis is a fundamental step in its biotransformation, releasing the parent acid and alcohol europa.eu. This process is expected to occur similarly in both humans and rats europa.eu.
Primary Hydrolysis Products:
| Metabolite | Chemical Class |
|---|---|
| Salicylic Acid | Carboxylic Acid |
The salicylic acid generated from this compound hydrolysis undergoes further metabolism, primarily through conjugation reactions. The major pathway involves conjugation with glycine (B1666218) to form salicyluric acid, which accounts for approximately 75% to 84% of the metabolized salicylic acid europa.eutandfonline.comtaylorandfrancis.com. Additionally, salicylic acid can be conjugated with glucuronic acid via glucuronidation, forming both ester and phenolic glucuronides, catalyzed by UDP-glucuronosyltransferases (UGTs) europa.eutandfonline.comresearchgate.net. A minor metabolic route involves the oxidation of salicylic acid to gentisic acid europa.eueuropa.eutaylorandfrancis.com.
Major In Vivo Metabolites of Salicylic Acid:
| Metabolite | Primary Pathway | Typical Proportion |
|---|---|---|
| Salicyluric Acid | Glycine Conjugation | 75-84% |
| Salicyl Glucuronides | Glucuronidation | Significant |
Research suggests that n-alkyl salicylates, including this compound, are generally metabolized to salicylic acid and the corresponding alcohol by esterases present in the skin and systemically in the liver europa.eu. Studies indicate that this compound is expected to be rapidly and completely metabolized in both rat and human liver and gut tissues europa.eu. While specific comparative data across a broad range of organisms is limited in the provided literature, the fundamental hydrolysis to salicylic acid and an alcohol is a conserved pathway for salicylates.
In Vitro Biotransformation Studies
In vitro studies provide insights into the enzymatic mechanisms and kinetics of this compound metabolism, particularly concerning its hydrolysis and dermal interactions.
In vitro experiments have demonstrated that this compound can be hydrolyzed by both esterases and lipases, yielding salicylic acid bjpharm.org.ukresearchgate.net. Esterases, such as pig liver esterase, have shown effective hydrolysis of this compound, producing salicylic acid bjpharm.org.ukresearchgate.net. While lipases can also hydrolyze the ester, esterases generally exhibit higher yields for this compound under specific laboratory conditions bjpharm.org.uk. The kinetics of these enzymes are influenced by factors such as substrate concentration, enzyme concentration, and the physical state of the substrate, with esterases typically showing maximal activity against soluble substrates and lipases against emulsified ones nih.govnih.gov.
Studies investigating the dermal fate of this compound have utilized in vitro models of human skin. It is understood that skin esterases contribute to the conversion of this compound to salicylic acid europa.eu. Research using human skin in vitro has assessed the dermal metabolism of this compound europa.eueuropa.eu. In some in vitro models using hairless rat skin and EpiDerm, while direct permeation of this compound was not always detected, its metabolite, salicylic acid, was confirmed to permeate the skin jst.go.jp. Simulations estimating total body absorption through the skin have provided quantitative data on this compound's dermal uptake over time.
Estimated Total Body Absorption of this compound via Dermal Route
| Time Point | Estimated Total Body Absorption (µ g/1.4 m²) | Source |
|---|---|---|
| 2 hours | 0.18 | cir-safety.orgcir-safety.org |
| 6 hours | 4.1 | cir-safety.orgcir-safety.org |
Compound Names:
this compound
Salicylic Acid
1-Hexanol
Salicyluric Acid
Gentisic Acid
Placental Transfer and Metabolic Impact
The transfer of this compound and its related compounds across the placental barrier is a significant consideration for understanding potential fetal exposure. Research indicates that salicylates, in general, readily cross the placental barrier. Studies have estimated the total body absorption of this compound following dermal application, suggesting that systemic exposure is possible, which inherently implies a potential for transfer to the fetus cir-safety.orgcir-safety.org. Specifically, an estimated total body absorption of 27 µg per 1.4 m² of skin area was calculated for this compound at 12 hours cir-safety.orgcir-safety.org. For context, ethylthis compound showed an estimated absorption of 3.3 µ g/1.4 m², and methyl salicylate showed a significantly higher 13,000 µ g/1.4 m² under similar conditions cir-safety.orgcir-safety.org.
The transfer of salicylates across the placenta is influenced by factors such as protein binding. For instance, the protein binding of methyl salicylate, a related compound, is estimated to be around 86%, and this binding is considered a major factor determining the extent of placental transfer europa.eueuropa.eueuropa.eu. Furthermore, the primary metabolite of this compound, salicylic acid, has also demonstrated the potential to cross the placenta cir-safety.org. Evidence suggests that maternal-to-fetal uptake of salicylic acid may be mediated, at least in part, by specific transport systems nih.gov.
In terms of metabolic impact within the placental environment, the placenta itself possesses Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., uridine (B1682114) diphosphate (B83284) glucuronosyltransferases) drug-metabolizing enzymes that can influence the disposition of xenobiotics nih.gov. Upon hydrolysis, this compound yields salicylic acid and 1-hexanol europa.eueuropa.eueuropa.eu. Salicylic acid, as a metabolite, has been investigated for its effects on placental function. This compound has been shown to inhibit human placental 3β-hydroxysteroid dehydrogenase 1 (h3β-HSD1) with an IC50 of 53.27 µM, indicating a potential metabolic impact on steroid synthesis pathways within the placenta nih.gov. Additionally, salicylic acid has exhibited concentration-dependent effects on the release of soluble fms-like tyrosine kinase-1 (sFlt1) in human placental trophoblast cells mdpi.com.
| Compound | Estimated Total Body Absorption (12h, per 1.4 m²) | Placental Transfer Indication |
| This compound | 27 µg | Readily crosses the barrier; maternal-to-fetal uptake may involve specific transporters (for salicylic acid metabolite) cir-safety.orgcir-safety.orgnih.gov |
| Ethylthis compound | 3.3 µg | Readily crosses the barrier cir-safety.orgcir-safety.org |
| Methyl Salicylate | 13,000 µg | Readily crosses the barrier; protein binding influences transfer cir-safety.orgcir-safety.orgeuropa.eueuropa.eueuropa.eu |
| Salicylic Acid | Not specified (in vitro study) | Potential to cross the placenta; maternal-to-fetal uptake may involve specific transporters cir-safety.orgnih.gov |
Microbial and Fungal Catabolism of Salicylate Derivatives
The environmental fate of this compound is significantly influenced by its biodegradability. This compound is classified as readily biodegradable, with studies demonstrating approximately 91% biodegradation within 28 days, meeting the criteria outlined in OECD guideline 301F europa.eu. This indicates that a substantial portion of this compound is broken down by microbial action in the environment.
The catabolism of salicylate and its derivatives by microorganisms and fungi often involves established biochemical pathways. In bacteria, salicylate degradation typically proceeds via two main routes: conversion to catechol or gentisate, followed by ring cleavage nih.govasm.orgfrontiersin.orgresearchgate.netnih.govnih.gov. For example, Streptomyces sp. strain WA46 degrades salicylate through a novel pathway that involves CoA derivatives, producing gentisate as an intermediate nih.govresearchgate.netnih.gov. Similarly, Arthrobacter sp. SPG has been observed to degrade 2-nitrobenzoate (B253500) via salicylate and catechol, utilizing a catechol-1,2-dioxygenase pathway, with over 90% degradation observed within 10-12 days in soil microcosms frontiersin.org.
Fungal species also contribute to the catabolism of salicylates. The fungal plant pathogen Sclerotinia sclerotiorum has demonstrated the ability to degrade salicylate, with trace amounts of catechol detected as a metabolite during the process nih.gov. The degradation by S. sclerotiorum was observed to be complete within 7 days when salicylate was provided at a low concentration (1 mM) alongside glucose, and it did not significantly affect growth or oxalate (B1200264) production nih.gov.
| Microorganism/Fungus | Salicylate Derivative | Biodegradation (%) | Notes on Pathway/Metabolites |
| This compound | This compound | 91% (after 28 days) | Readily biodegradable (OECD 301F) europa.eu |
| Streptomyces sp. WA46 | Salicylate | Not specified | Novel pathway via CoA derivatives; produces gentisate nih.govresearchgate.netnih.gov |
| Arthrobacter sp. SPG | Salicylate (from 2-NB) | >90% (within 10-12 days in soil) | Degradation via salicylate to catechol; catechol-1,2-dioxygenase frontiersin.org |
| Sclerotinia sclerotiorum | Salicylate | Degraded within 7 days (at 1 mM with glucose) | Trace amounts of catechol detected nih.gov |
List of Compounds Mentioned:
Acetylsalicylic acid
1-Hexanol
1,8-cineol
4-terpineol
Amyl Salicylate
Benzyl (B1604629) Salicylate
Catechol
Di(2-ethyl hexyl) phthalate (B1215562) (DEHP)
Ethylthis compound
Gentisate
Gentisic acid
this compound
Homosalate
Limonene
Maleylacetate
Methyl Salicylate
Mono(2-ethyl hexyl) phthalate
Octocrylene
Octinoxate
Octisalate
Oxybenzone
Phthalic acid esters (PAEs)
Phthalic anhydride (B1165640)
Salicyl-AMP
Salicyl-CoA
Salicylates
Salicylic acid
Salicyluric acid
3-methylmuconolactone
4-methylmuconolactone (B1244709)
2-nitrobenzoate
Toxicological Research and Mechanistic Investigations of Hexyl Salicylate
Systemic Toxicity Mechanisms
The systemic toxicity of hexyl salicylate (B1505791) is attributed to the metabolic formation of salicylic (B10762653) acid. The following sections detail the mechanisms of salicylate toxicity.
Cellular Respiration Impairment via Oxidative Phosphorylation Uncoupling
Salicylates are known to disrupt cellular energy production by uncoupling oxidative phosphorylation. litfl.commedscape.comtoxandhound.com This process involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP). toxandhound.comyoutube.com Instead of being used to produce ATP, the energy from the electron transport chain is released as heat, leading to an increase in oxygen consumption and hyperthermia in cases of severe toxicity. litfl.comcoreem.net This uncoupling effect forces cells to rely on less efficient anaerobic metabolism to generate energy, contributing to the buildup of lactic acid. youtube.com
Key Research Findings on Salicylate-Induced Oxidative Phosphorylation Uncoupling
| Finding | Description | Reference(s) |
| Mechanism | Salicylates act as protonophores, shuttling protons across the inner mitochondrial membrane and bypassing ATP synthase. | toxandhound.com |
| Consequence | Decreased ATP production, increased oxygen consumption, and heat generation. | litfl.comtoxandhound.com |
| Cellular Response | Increased reliance on glycolysis and anaerobic metabolism, leading to lactate (B86563) production. | youtube.com |
Central Nervous System Stimulation and Acid-Base Homeostasis Disruption
Salicylates directly stimulate the respiratory center in the medulla oblongata of the brainstem. litfl.commedscape.comuomustansiriyah.edu.iq This stimulation leads to hyperventilation, an increased rate and depth of breathing. litfl.comnih.gov The excessive exhalation of carbon dioxide (CO2) results in a decrease in the partial pressure of CO2 in the blood, leading to a primary respiratory alkalosis. medscape.comnih.gov The kidneys then attempt to compensate for this alkalosis by increasing the excretion of bicarbonate, which can deplete the body's buffering capacity and predispose it to a subsequent metabolic acidosis. uomustansiriyah.edu.iq
Progression of Acid-Base Disturbance in Salicylate Toxicity
| Phase | Primary Disturbance | Compensatory Mechanism | Clinical Manifestation | Reference(s) |
| Early | Respiratory Alkalosis | Renal bicarbonate excretion | Hyperpnea, Tachypnea | litfl.commedscape.comnih.gov |
| Late | Metabolic Acidosis | Hyperventilation | Worsening of hyperventilation, potential for fatigue | litfl.comnih.gov |
| Mixed | Mixed Respiratory Alkalosis and Metabolic Acidosis | Both mechanisms are active | Complex clinical picture | nih.gov |
Induction of Metabolic Acidosis and Related Biochemical Pathways
The initial respiratory alkalosis is often followed by the development of a high anion gap metabolic acidosis. litfl.comderangedphysiology.com This acidosis is multifactorial, arising from several biochemical disruptions caused by salicylates. The uncoupling of oxidative phosphorylation leads to the accumulation of lactic acid. litfl.comderangedphysiology.com Salicylates also inhibit Krebs cycle enzymes, such as alpha-ketoglutarate (B1197944) dehydrogenase and succinic acid dehydrogenase, further impairing aerobic respiration and promoting the accumulation of organic acids. uomustansiriyah.edu.iqderangedphysiology.comderangedphysiology.com Additionally, salicylates stimulate lipid metabolism, leading to the formation of ketone bodies (ketoacidosis), and can cause renal insufficiency, which impairs the excretion of acids like sulfates and phosphates. medscape.comyoutube.comderangedphysiology.com
Neurotoxicity and Brain Glucose Metabolism Alterations
Salicylate-induced neurotoxicity is a significant concern in severe cases and is linked to both direct cellular effects and metabolic disturbances. The uncoupling of oxidative phosphorylation in neuronal and glial cells leads to energy depletion and cellular acidosis. recapem.com A critical aspect of salicylate neurotoxicity is the phenomenon of neuroglycopenia, where brain glucose levels can be dangerously low despite normal or even elevated blood glucose levels. coreem.netnih.gove-jnc.org This occurs because salicylates increase the brain's reliance on glycolysis to compensate for inefficient ATP production, causing glucose utilization to outpace its transport from the blood into the central nervous system. coreem.netnih.gov This cellular energy deficit can manifest as confusion, delirium, seizures, cerebral edema, and coma. litfl.comrecapem.comderangedphysiology.com
Dermal and Immunological Toxicity
Direct studies on hexyl salicylate have provided more specific insights into its effects on the skin.
Skin Irritation and Inflammatory Responses
This compound has been shown to cause skin irritation, particularly at higher concentrations. ewg.orgbubbleandbee.com Animal studies have demonstrated that undiluted this compound can induce irritation. bubbleandbee.com However, in human patch tests, the irritation potential appears to be concentration-dependent. For instance, a study involving 56 subjects showed no significant irritation at concentrations up to 30%. europa.eu Conversely, other research suggests that it can cause mild to moderate irritation in animal models at concentrations of 25% and above. europa.eu
Research in mice has also explored the inflammatory response to topical application of this compound. One study investigated its ability to induce skin irritation and oxidative stress, noting its pro-inflammatory potential. ewg.orgtiiips.com
Summary of Human Skin Irritation Studies on this compound
| Study Type | Concentration(s) | Number of Subjects | Outcome | Reference(s) |
| Patch Test | 30% | 103 | No irritation observed | cir-safety.orgcir-safety.org |
| Patch Test | 3% | 22 | No irritation observed | cir-safety.orgcir-safety.org |
| Patch Test | Undiluted | 30 | No irritation observed | cir-safety.orgcir-safety.org |
| Patch Test | 0.3%, 3%, 30% | 56 | Not an irritant of concern | europa.eu |
Genotoxicity and Mutagenicity Evaluations
The genotoxic and mutagenic potential of this compound has been investigated using standard in vitro assays. These tests are crucial for identifying substances that can cause genetic damage.
A bacterial gene mutation assay, commonly known as the Ames test, was conducted in accordance with OECD Guideline 471. europa.eu This study used various strains of Salmonella typhimurium (TA98, TA100, TA102, TA1535, TA1537) with and without metabolic activation. europa.eu Additionally, an in vitro micronucleus test was performed in cultured human lymphocytes, following OECD Guideline 487, to assess chromosomal damage. europa.euresearchgate.net
The results from these studies concluded that this compound is not mutagenic or genotoxic under the tested in vitro conditions. europa.eu
| Assay | Guideline | Test System | Endpoint | Result |
|---|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames test) | OECD 471 europa.eu | S. typhimurium strains europa.eu | Gene Mutation | Negative europa.eu |
| In Vitro Micronucleus Test | OECD 487 europa.eu | Human Lymphocytes researchgate.net | Chromosomal Damage | Negative europa.eu |
Reproductive and Developmental Toxicity Research
Currently, there are no specific reproductive or developmental toxicity studies available for this compound itself. europa.eu Safety assessments for these endpoints are therefore based on a "read-across" approach, using data from its known metabolites, salicylic acid and 1-hexanol (B41254). europa.eu The assumption is that this compound is metabolized to these compounds, and their toxicological profiles are used to infer potential risks. europa.eu
Due to the absence of direct reproductive and developmental toxicity research on this compound, there is no available data concerning its specific effects on the inhibition of human and rat placental 3β-hydroxysteroid dehydrogenase. Toxicological evaluations rely on the profiles of its metabolites rather than direct studies on the parent compound for such specific mechanistic endpoints. europa.eu
Investigation of Teratogenic Effects of Salicylate Metabolites
Salicylic acid, a primary metabolite of this compound, has been the subject of research regarding its potential teratogenic effects. Ingestion of salicylates like aspirin (B1665792) by humans and animals has been associated with outcomes such as fetal death, growth retardation, and congenital abnormalities. nih.gov
Further mechanistic investigations suggest that apoptosis (programmed cell death) plays a significant role in salicylic acid-induced teratogenesis. nih.gov A study involving post-implantation rat embryos cultured for 24 hours with varying concentrations of salicylic acid found that the compound decreased all measured growth and developmental parameters in a dose-dependent manner. nih.gov Analysis of the embryonic tissues indicated a dose-dependent increase in apoptosis, suggesting a link between this process and the increased risk of congenital malformations. nih.gov
In vivo studies in pregnant rats fed diets containing salicylic acid also reported adverse fetal effects. researchgate.net At high concentrations, toxic symptoms were observed in the maternal rats, along with high mortality and growth retardation in the fetuses. researchgate.net Even at lower concentrations where no maternal toxic signs were apparent, significant growth retardation was noted in the fetuses. researchgate.net
Table 1: Summary of In Vitro Teratogenic Effects of Salicylic Acid on Rat Embryos
| Parameter | Observed Effect | Proposed Mechanism | Reference(s) |
|---|---|---|---|
| Growth Metrics | Dose-dependent decrease in crown-rump length, somite number, and yolk sac diameter. | - | nih.gov |
| Gross Morphology | Increased overall dysmorphology, including eye, brachial arch, and heart anomalies; absence of forelimb buds. | - | nih.gov |
| Neural Development | Frequent failure of neural tube closure. | Extensive cell necrosis and blebbing in the neuroepithelium. | nih.gov |
| Cellular Effects | Dose-dependent increase in apoptosis in embryonic tissues. | Induction of programmed cell death. | nih.gov |
Organ-Specific Toxicological Effects (e.g., Kidney, Liver, Respiratory System)
Direct toxicological data from repeated dose studies on this compound are limited. europa.eueuropa.eu Consequently, the assessment of organ-specific effects often relies on data from its principal metabolites, salicylic acid and 1-hexanol, as well as structurally related compounds like methyl salicylate. europa.eueuropa.eu
Respiratory System this compound is recognized as a potential respiratory irritant. scbt.com Inhalation may provoke responses in some individuals that could lead to further lung damage. scbt.com Long-term exposure to respiratory irritants may result in diseases of the airways. scbt.com However, specific studies detailing the mechanisms of this compound-induced respiratory toxicity are not readily available. In a study involving the related compound methyl salicylate, rats were exposed via inhalation for 20 seven-hour periods. europa.eueuropa.eu Subsequent microscopic examination of the lungs revealed no signs of toxicity. europa.eueuropa.eu
Liver The liver is the primary site for the metabolism of salicylates. nih.govresearchgate.net These compounds undergo several metabolic transformations within the liver before their inactive metabolites are excreted by the kidneys. nih.gov In cases of overdose, these metabolic pathways can become saturated, leading to an accumulation of salicylate and subsequent systemic toxicity. researchgate.net This saturation is a critical factor in the development of toxic effects in various organ systems. researchgate.net In the previously mentioned inhalation study with methyl salicylate, the livers of exposed rats appeared normal upon necropsy, with no toxicity reported. europa.eueuropa.eu
Kidney The kidneys play a crucial role in the excretion of salicylate metabolites. nih.gov Chronic exposure to salicylates has been suggested to pose a risk of kidney damage. scbt.com The kidney is particularly susceptible to toxicants due to its high blood flow and its function in filtering and concentrating substances from the blood. toxmsdt.com
Clinical data from human hospitalizations for salicylate intoxication highlight the risk of acute kidney injury (AKI). nih.gov One study analyzing a national inpatient database found that AKI occurred in 9.3% of admissions for salicylate intoxication. nih.gov The development of AKI in these patients was associated with increased morbidity and mortality. nih.gov Several mechanisms have been proposed for salicylate-induced AKI. researchgate.net In the repeated-dose inhalation study on methyl salicylate, no toxic effects were observed in the kidneys of the test animals. europa.eueuropa.eu
Table 2: Summary of Organ-Specific Toxicological Findings
| Organ System | Compound | Finding | Reference(s) |
|---|---|---|---|
| Respiratory | This compound | Can cause respiratory irritation. | scbt.com |
| Methyl Salicylate | No toxicity observed in rat lungs after repeated inhalation exposure. | europa.eueuropa.eu | |
| Liver | Salicylates (general) | Primary site of metabolism; saturation of metabolic pathways can lead to systemic toxicity. | nih.govresearchgate.net |
| Methyl Salicylate | No toxicity observed in rat livers after repeated inhalation exposure. | europa.eueuropa.eu | |
| Kidney | Salicylates (general) | Chronic exposure may cause kidney damage; acute intoxication is associated with a 9.3% incidence of Acute Kidney Injury (AKI) in hospitalized patients. | scbt.comnih.gov |
| Methyl Salicylate | No toxicity observed in rat kidneys after repeated inhalation exposure. | europa.eueuropa.eu |
Ecotoxicological Investigations and Environmental Fate of Hexyl Salicylate
Aquatic Ecotoxicity Studies
The introduction of hexyl salicylate (B1505791) into aquatic environments raises concerns about its potential impact on the organisms inhabiting these ecosystems. Ecotoxicity studies are designed to determine the concentration at which a substance may cause harm to aquatic life, including fish, invertebrates, and algae.
Acute and Chronic Effects on Aquatic Organisms
Hexyl salicylate has been identified as a substance with significant potential for causing harm to aquatic life. Regulatory classifications, based on standardized testing protocols, indicate a high level of toxicity in both short-term (acute) and long-term (chronic) exposure scenarios. According to safety data sheets, this compound is classified under the Globally Harmonized System (GHS) as Aquatic Acute 1 and Aquatic Chronic 1. directpcw.com This classification implies that the substance is very toxic to aquatic life, with long-lasting effects. directpcw.comperfumersapprentice.com
Acute toxicity is typically measured by determining the concentration that is lethal to 50% of a test population (LC50) for fish, or the concentration that causes immobilization or other specified effects in 50% of a population (EC50) for invertebrates like Daphnia magna over a short period (e.g., 48 or 96 hours). chemsafetypro.com Chronic toxicity is assessed over a longer portion of the organism's life cycle, and the No Observed Effect Concentration (NOEC) is a key metric, representing the highest concentration at which no statistically significant adverse effects are observed. chemsafetypro.com
While the official classifications point to high toxicity, specific, publicly available empirical data on the LC50 and EC50 values for this compound across standard test organisms are not readily found in the reviewed literature.
| Toxicity Endpoint | Organism | Value | Classification |
|---|---|---|---|
| Acute Toxicity | Aquatic Organisms | Data not available in public sources | Aquatic Acute 1 (Very toxic) directpcw.com |
| Chronic Toxicity | Aquatic Organisms | Data not available in public sources | Aquatic Chronic 1 (Very toxic with long lasting effects) directpcw.com |
Long-Term Environmental Impact in Aquatic Ecosystems
The long-term environmental impact of salicylates in aquatic ecosystems extends to sublethal effects that can affect the health and viability of populations. Studies on closely related compounds, such as the UV filter ethylthis compound (EHS), provide insights into the potential long-term consequences of salicylate exposure.
Research on zebrafish embryos (Danio rerio) exposed to EHS revealed significant developmental and cardiovascular toxicities. The study documented a range of adverse effects, including pericardial edema, malformation of the cardiovascular system, lipid deposition, and ischemia. These developmental issues were linked to the disruption of lipid metabolism within the embryos. Such effects, occurring at critical early life stages, can have profound consequences for the survival and fitness of fish populations in contaminated environments.
Oxidative Stress Induction in Marine Polychaetes
While direct studies on this compound's effect on marine polychaetes are limited, research on its core chemical component, salicylic (B10762653) acid (SA), provides valuable insights. Marine polychaetes, such as Hediste diversicolor, are important benthic organisms often used as bioindicators for sediment and water quality.
Studies have shown that exposure of Hediste diversicolor to salicylic acid can induce a state of oxidative stress. This is a condition where there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. The research involved measuring several biochemical markers, including the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and catalase (CAT), as well as enzymes involved in detoxification like glutathione S-transferases (GSTs). The results indicated that while salicylic acid did elicit pro-oxidative effects, the adaptive protective responses of the polychaetes were generally effective in preventing significant oxidative damage at environmentally realistic concentrations. However, these findings highlight a clear mechanism by which salicylates can interact with the cellular systems of marine invertebrates.
Environmental Persistence and Biodegradation Assessment
The high n-octanol/water partition coefficient (log Pow) of this compound, reported to be 5.5, indicates that it is a highly lipophilic (fat-loving) and hydrophobic (water-repelling) compound. directpcw.com Substances with a high log Pow tend to adsorb to organic matter in soil and sediment and are less readily available in the water column. This property can also suggest resistance to degradation.
However, studies on the broader class of salicylates and related compounds suggest that the salicylate structure can be biodegraded by microorganisms. For instance, salicylic acid is a known intermediate in the microbial degradation of naphthalene. More directly, research has shown that microbial consortia, such as those found in wastewater treatment plant sludge, are capable of degrading the related compound 2-ethylthis compound (EHS). One study demonstrated that a specially constructed consortium of 27 bacterial strains could degrade 60–80% of EHS after 12 days. This indicates that under the right conditions with adapted microbial communities, biodegradation of alkyl salicylates like this compound is possible. Standardized tests, such as the OECD 301 Ready Biodegradability Test, are used to assess this potential, but specific results for this compound are not widely available. oecd.org
| Parameter | Value | Implication |
|---|---|---|
| log Pow (n-octanol/water partition coefficient) | 5.5 directpcw.com | High potential for adsorption to sediment and organic matter. |
| Biodegradation | Data not available in public sources for OECD 301 test. Related compounds are biodegradable by specific microbial consortia. | Potential for biodegradation exists, but persistence in some environments is possible. |
Bioaccumulation and Biomagnification Potential
Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. sfu.ca This is a significant concern for hydrophobic compounds like this compound. Biomagnification is the process where the concentration of the chemical increases at successively higher levels in a food chain.
The potential for a substance to bioaccumulate is often initially assessed using its log Pow value. A log Pow value greater than 3 is a common trigger for further investigation, such as measuring the Bioconcentration Factor (BCF). epa.gov The BCF is the ratio of the chemical's concentration in an organism (like a fish) to its concentration in the surrounding water at steady state.
| Parameter | Value | Indication |
|---|---|---|
| log Pow | 5.5 directpcw.com | High potential to bioaccumulate. |
| Bioconcentration Factor (BCF) | Data not available in public sources | Experimental data is needed to confirm the bioaccumulation potential. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Elucidation of Structural Determinants for Biological Activity
The biological activity of Hexyl Salicylate (B1505791) is intrinsically linked to its chemical structure, comprising a salicylate core and a hexyl ester chain. Metabolic studies indicate that salicylate esters like Hexyl Salicylate undergo hydrolysis, yielding salicylic (B10762653) acid and the corresponding alcohol (1-hexanol in this case) scbt.com. This metabolic pathway suggests that the biological effects observed could be attributed to either the parent compound or its hydrolysis products.
Research into the inhibition of human placental 3β-hydroxysteroid dehydrogenase 1 (h3β-HSD1) by various salicylate esters has revealed a clear structure-activity correlation related to the alcohol moiety. The efficacy of inhibition was found to be dependent on the carbon chain length of the ester. While shorter-chain salicylates such as methyl and ethyl salicylate were largely ineffective at tested concentrations, longer-chain esters, including this compound, demonstrated inhibitory activity nih.gov. Specifically, this compound exhibited an IC50 value of 53.27 μM against h3β-HSD1. Bivariate analysis further indicated a negative correlation between inhibitory potency (IC50) and several structural parameters, including hydrophobicity (LogP), molecular weight, the number of heavy atoms, and the carbon number in the alcohol moiety nih.gov. This suggests that the lipophilicity and size conferred by the hexyl chain are critical determinants for its interaction with this enzyme.
In the context of plant defense mechanisms, studies on salicylic acid (SA) and its derivatives for inducing systemic acquired resistance (SAR) have also highlighted the importance of structural modifications. Substitutions on the aromatic ring of salicylic acid, particularly at the 3- and 5-positions with electron-withdrawing groups like halogens, were found to enhance SAR-inducing activity compared to SA itself researchgate.netacs.org. While these findings pertain to plant systems, they underscore the general principle that alterations to the salicylate scaffold can significantly modulate biological activity.
QSAR Modeling for Skin Sensitization Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) models have been developed and applied to predict the skin sensitization potential of this compound and related compounds cir-safety.orgrsc.orgresearchgate.netcir-safety.orgresearchgate.netcir-safety.orgcir-safety.org. These models often incorporate parameters related to skin metabolism and the potential for chemicals or their metabolites to react with skin proteins, a key step in the sensitization process cir-safety.orgresearchgate.netresearchgate.netcir-safety.orgcir-safety.org.
Several QSAR studies have classified this compound as a non-sensitizer. For instance, a QSAR rank model used to grade allergenic potency classified this compound, alongside Amyl Salicylate and Methyl Salicylate, as non-sensitizers based on evaluations of a large database of compounds cir-safety.orgcir-safety.org. Another QSAR system, which accounts for skin metabolism, also predicted this compound to be a non-sensitizer, a prediction that aligned with human data, unlike the Local Lymph Node Assay (LLNA) which mispredicted it rsc.org. In contrast, one report noted a surprising positive classification for this compound in an LLNA assay, suggesting that further mechanistic investigation might be warranted for this specific finding europa.eu.
Quantitative Risk Assessment (QRA) methodologies are also employed in conjunction with sensitization data to establish safe levels for formulating consumer products containing potential sensitizers like this compound researchgate.netresearchgate.net.
Three-Dimensional QSAR (3D-QSAR) and Molecular Docking in Enzyme Inhibition
The interaction of this compound with specific enzymes has been explored using advanced computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking.
A notable application of these methods involved the study of salicylate esters' inhibition of human placental 3β-hydroxysteroid dehydrogenase 1 (h3β-HSD1) nih.govresearchgate.net. Molecular docking simulations revealed that this compound and other inhibitory salicylates bind within the enzyme's active site, specifically at cofactor binding sites or in the region between the steroid and cofactor binding sites nih.gov. The binding interactions were characterized by the presence of hydrogen bond donors and hydrophobic regions, as identified through 3D-QSAR analysis, which also highlighted distinct binding patterns nih.gov.
The IC50 values for these salicylates against h3β-HSD1 demonstrated a clear dependence on structural features. This compound had an IC50 of 53.27 μM, and its inhibitory potency was negatively correlated with its hydrophobicity (LogP), molecular weight, number of heavy atoms, and the length of its alkyl chain nih.gov. This indicates that the hexyl chain plays a crucial role in the compound's ability to bind to and inhibit the h3β-HSD1 enzyme.
Beyond h3β-HSD1, molecular docking has been applied to other salicylate-related compounds, such as methyl salicylate interacting with lipases for synthesis inrs.ca and aspirin (B1665792)/salicylate interacting with cyclooxygenase (COX) enzymes ijrpr.com, further illustrating the utility of these techniques in understanding the molecular basis of their activities.
Compound List:
this compound
Salicylic Acid
Methyl Salicylate
Ethyl Salicylate
Ethylthis compound
Homomenthyl Salicylate
Menthyl Salicylate
Benzyl (B1604629) Salicylate
Phenethyl Salicylate
Amyl Salicylate
Butyloctyl Salicylate
Isodecyl Salicylate
Magnesium Salicylate
Sodium Salicylate
TEA-Salicylate
Tridecyl Salicylate
Isocetyl Salicylate
Isotridecyl Salicylate
Myristyl Salicylate
Potassium Salicylate
Capryloyl Salicylic Acid
Hezyldodecyl Salicylate
Aspirin
Methyl Cinnamate
Salicylates
Salicylates Group
Wintergreen Oil
3,5-Dichlorosalicylic Acid
3,5-Difluorosalicylate
3-Chlorosalicylic Acid
5-Chlorosalicylic Acid
5-Fluorosalicylic Acid
3-Fluorosalicylic Acid
3-Chloro-5-fluorosalicylate
4-Chlorosalicylic Acid
4-Fluorosalicylic Acid
3,5-Dichloro-6-hydroxysalicylate
3,5,6-Trichlorosalicylate
Salicylic acid-binding protein 2 (SABP2)
Cyclooxygenase (COX) enzymes
Human placental 3β-hydroxysteroid dehydrogenase 1 (h3β-HSD1)
Lipase (B570770) (CalB)
Benzaldehyde
Benzoic acid
Benzyl alcohol
Caffeine
Catechol
Clotrimazole
Clove bud oil
Diethylstilbestrol
EDTA
Eugenyl methyl ether
Ethanol
Ethanolamine
Eucalyptus oil
Fragrance materials
Gaultheria procumbens
Hydroxycitronellol
Isopropanol
Jojoba oil
Lanosterol 14-alpha demethylase
Linalool
Linalyl acetate (B1210297)
Menthyl acetate
Nerol
Nerol oxide
Nootkatone
Oils
Oranger Crystals
Paraben analogs
Peonile
Phenol
Phenyl benzoate (B1203000)
Phenyl salicylate
Propylene glycol
Quercetin
Resorcinol
Salicylates
Salicylic acid
Squalene monooxygenase
Steroid
Strawberry gray mold
Sulfanilamide
Sulfanilic acid
Teratogens
Theobromine
Theophylline
Tobacco mosaic virus (TMV)
Trolamine salicylate
UVCB
Ylang ylang oil
Advanced Analytical Methodologies in Hexyl Salicylate Research
Spectrophotometric Quantification in Biochemical Assays (e.g., UV-Visible Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a fundamental analytical tool that leverages the absorption of ultraviolet and visible light by molecules to quantify them. For Hexyl Salicylate (B1505791), UV-Vis spectroscopy plays a role in characterizing its spectral properties and in the quantitative analysis of its hydrolysis product, salicylic (B10762653) acid.
Research indicates that Hexyl Salicylate exhibits significant absorbance in the UV/Vis spectrum, with absorption observed between 290–700 nm and a peak absorbance at approximately 305 nm, returning to baseline by 330 nm europa.eu. The molar absorption coefficient in this range is noted to be above the benchmark of 1000 L∙mol⁻¹∙cm⁻¹, signifying its detectability europa.eu.
Furthermore, UV-Vis spectrophotometry is instrumental in biochemical assays for quantifying salicylic acid, a primary hydrolysis product of this compound. This method typically involves the formation of a colored complex between salicylic acid and ferric chloride (FeCl₃), which can be measured spectrophotometrically at around 580 nm bjpharm.org.uk. This technique is valuable for studying enzymatic hydrolysis reactions, allowing researchers to monitor the rate of ester cleavage by quantifying the liberated salicylic acid against a pre-established calibration curve bjpharm.org.uk.
Table 7.1.1: UV-Vis Spectral Characteristics of this compound
| Wavelength Range (nm) | Peak Absorbance (nm) | Molar Absorption Coefficient (L∙mol⁻¹∙cm⁻¹) | Notes |
| 290–700 | 305 | > 1000 (benchmark) | Indicates significant absorbance, detectable by UV-Vis spectroscopy |
Chromatographic Techniques for Purity, Identity, and Impurity Profiling
Chromatographic techniques are indispensable for separating, identifying, and quantifying components within a mixture, making them critical for purity assessment and impurity profiling of this compound.
Gas Chromatography (GC) is well-suited for analyzing volatile and semi-volatile compounds like this compound. It offers high separation power and good selectivity ijpsonline.com. GC is often employed to determine the assay purity of this compound, with typical specifications indicating a purity of ≥99.0% sigmaaldrich.com. Impurities, such as water content, are also quantified, with limits often set at ≤0.3% sigmaaldrich.com. GC-Mass Spectrometry (GC-MS) is particularly powerful for identifying and quantifying volatile impurities and residual solvents due to its sensitivity and ability to provide structural information ijpsonline.comchrom-china.com.
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for this compound analysis. HPLC methods are suitable for determining purity, identity, and related substances sigmaaldrich.comsielc.com. Reverse-phase HPLC (RP-HPLC) is commonly utilized, employing columns such as the Newcrom R1 with mobile phases comprising acetonitrile, water, and an acid like phosphoric or formic acid (for MS compatibility) sielc.com. These methods are scalable for preparative separations and applicable to pharmacokinetic studies sielc.com. HPLC can also be adapted for simultaneous analysis of multiple UV filters, including related salicylate esters, in complex matrices like cosmetic formulations google.com. The principles of impurity profiling, which involve identifying and quantifying degradation products or synthesis byproducts, are well-established using HPLC, often in conjunction with mass spectrometry researchgate.netbiomedres.usmedwinpublishers.com.
Table 7.2.1: Chromatographic Suitability and Purity for this compound
| Technique | Suitability for this compound | Assay Purity (Typical) | Key Impurity Limit (Typical) | Notes |
| GC | Suitable | ≥99.0% | ≤0.3% water | Effective for volatile components, residual solvents, and purity. |
| HPLC | Suitable | Not specified | Not specified | Versatile for purity, identity, and related substance analysis. |
Mass Spectrometry for Metabolite Identification and Elucidation
Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques (e.g., LC-MS, GC-MS), is a powerful tool for identifying and elucidating the structures of metabolites and degradation products of this compound. This is crucial for understanding its metabolic fate in biological systems and its stability in formulations.
The primary metabolic pathway for this compound involves hydrolysis, yielding salicylic acid and 1-hexanol (B41254) europa.eu. While direct mass spectrometric identification of this compound metabolites in human samples is not extensively detailed in the provided snippets, techniques like Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are widely employed for the analysis of related UV filter metabolites, such as those of 2-ethylthis compound (EHS) nih.govresearchgate.net. These methods typically involve sample preparation (e.g., incubation with enzymes, extraction), chromatographic separation, and detection by MS/MS in modes like Multiple Reaction Monitoring (MRM) for quantification nih.govresearchgate.net. High-resolution MS (HRMS) and MSⁿ capabilities are essential for accurate mass determination and fragmentation analysis, enabling the definitive structural elucidation of unknown metabolites mass-analytica.comthermofisher.com. GC-MS is also used for identifying volatile metabolites imperial.ac.uk. These advanced MS techniques are vital for comprehensive impurity profiling and understanding the biotransformation of this compound.
Microdialysis and In Vitro Skin Penetration Methodologies
Investigating the dermal absorption and penetration of this compound into the skin is critical for assessing its efficacy and potential systemic exposure. In vitro skin penetration studies, often utilizing excised human skin, are a primary method for this evaluation.
One study employing OECD Test Guideline 428 used human skin in vitro to assess this compound absorption over 8 hours europa.eueuropa.eu. In this study, this compound was applied either neat or in a dipropylene glycol solvent. Analysis using radio-high performance liquid chromatography (radio-HPLC) revealed that less than 1% of the parent compound penetrated into the receptor fluid, while significant amounts of salicylic acid (>92-94%) were detected europa.eueuropa.eu. Skin extracts contained between 5.73% and 10.70% of the parent this compound europa.eueuropa.eu.
Table 7.4.1: In Vitro Skin Penetration of this compound (OECD TG 428 Study)
| Group | Application | Exposure Time | Receptor Fluid (% parent compound) | Skin Extract (% parent compound) | Major Metabolite Detected |
| A | 100% neat liquid | 8 hours | <1% | 5.73% - 10.70% | Salicylic Acid (>92%) |
| B | 20% in dipropylene glycol | 8 hours | (Data not specified) | (Data not specified) | Salicylic Acid |
| C | 0.1% in dipropylene glycol | 8 hours | (Data not specified) | (Data not specified) | Salicylic Acid |
Note: Data for Groups B and C regarding specific percentage penetration were not detailed in the provided snippets but were part of the study design.
Microdialysis techniques, when combined with in vitro skin penetration studies or conducted in vivo, offer insights into the transport of chemicals into deeper skin tissues researchgate.netresearchgate.netnih.gove-lactancia.org. These methods can help differentiate between direct diffusion through tissues and redistribution via the systemic circulation. Studies on related salicylate esters have shown that ester formulations can lead to significantly higher tissue concentrations of salicylate in the dermis and subcutaneous tissue compared to salt formulations, indicating direct tissue penetration nih.gove-lactancia.org. Mathematical modeling based on physicochemical properties also estimates total body absorption of this compound cir-safety.org.
Compound Name Table:
| Chemical Name | CAS Number |
| This compound | 6259-76-3 |
| Salicylic Acid | 69-72-7 |
| 1-Hexanol | 111-27-3 |
| 2-Ethylthis compound | 87-24-1 |
Computational Chemistry and Modeling Approaches for Hexyl Salicylate
In Silico Prediction of Toxicological and Biological Activities
Computational toxicology, or in silico toxicology, employs predictive models to forecast the potential adverse effects and biological activities of chemical compounds. For hexyl salicylate (B1505791), these approaches aim to anticipate its interactions with biological systems, including potential toxicity and other biological effects, based on its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models are frequently used, correlating structural features with observed biological or toxicological outcomes consolidated-chemical.com. While specific in silico toxicological predictions for hexyl salicylate are not extensively detailed in the provided search results, the general principles involve analyzing its molecular descriptors and comparing them to databases of known toxic compounds. Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models can offer preliminary insights into how this compound might behave within a biological system, aiding in the early stages of risk assessment and understanding its fate.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, typically through non-covalent interactions. This method is crucial for understanding how a compound might interact with specific biological targets, such as enzymes or receptors, which underpins its biological activity or potential toxicity. While specific molecular docking studies focusing on this compound are not explicitly detailed in the provided search results, the general application of this method would involve simulating the binding of this compound to various protein targets relevant to its known functions (e.g., UV absorption mechanisms, potential metabolic enzymes) or hypothesized toxicological pathways. Such simulations can reveal binding affinities, key interacting residues, and the structural basis for these interactions, providing a molecular-level explanation for observed phenomena.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Dermal Absorption Kinetics
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of chemical substances within the body. For compounds applied topically, such as this compound in cosmetic products, PBPK models are particularly valuable for predicting dermal absorption kinetics. These models incorporate physiological parameters (e.g., skin thickness, blood flow) and physicochemical properties of the compound (e.g., lipophilicity, molecular weight) to simulate its penetration through the skin layers and subsequent systemic exposure.
One study utilized an OECD Test Guideline 428 in vitro study on human skin to investigate the absorption of this compound europa.eu. While not a full PBPK model, this experimental data serves as a crucial input for developing and validating PBPK models. Such models can predict the rate and extent of this compound absorption into the skin and systemic circulation under various exposure scenarios, providing essential data for safety assessments, especially concerning vulnerable populations like children.
Regulatory Science and Safety Assessment Methodologies for Hexyl Salicylate
Hazard Identification and Classification Frameworks (e.g., GHS, OSHA)
The initial step in the safety assessment of any chemical compound is hazard identification and classification. For Hexyl Salicylate (B1505791), this process is guided by internationally recognized frameworks such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and regulations set forth by bodies like the U.S. Occupational Safety and Health Administration (OSHA).
Under the GHS, Hexyl Salicylate has been assigned specific hazard classifications based on available data. These classifications are communicated through standardized hazard statements and pictograms. For instance, in March 2022, the European Chemicals Agency's (ECHA) Risk Assessment Committee (RAC) recommended classifying this compound as 'Toxic for Reproduction Category 2' and 'Skin Sensitizer Category 1'. rifm.org This recommendation was based on findings from a Local Lymph Node Assay (LLNA) and read-across from structurally similar compounds. rifm.org
These classifications translate to specific GHS hazard statements (H-statements) and precautionary statements (P-statements), which are integral to safety data sheets (SDS) and product labels.
Interactive Data Table: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Exclamation Mark |
| Reproductive Toxicity | 2 | H361d: Suspected of damaging the unborn child | Health Hazard |
| Hazardous to the aquatic environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | Environment |
| Hazardous to the aquatic environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | Environment |
| Skin irritation | 2 | H315: Causes skin irritation | Exclamation Mark |
OSHA's Hazard Communication Standard aligns with the GHS, requiring manufacturers and importers of chemicals to evaluate the hazards of the chemicals they produce or import and to prepare labels and safety data sheets to convey the hazard information to customers. Therefore, the GHS classifications for this compound are also relevant under OSHA regulations in the United States.
Scientific Safety Assessment Methodologies (e.g., SCCS, CIR, IFRA)
Beyond hazard classification, several scientific bodies employ detailed methodologies to assess the safety of this compound in its various applications, particularly in cosmetic and fragrance products. These assessments often go beyond simple hazard identification to consider exposure levels and establish safe use concentrations.
The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients, including this compound. The IFRA Standards restrict the use of this compound based on a quantitative risk assessment (QRA) for dermal sensitization and systemic toxicity. nih.gov These standards specify maximum acceptable concentrations for this compound in various consumer product categories. ewg.org
Interactive Data Table: SCCS Recommended Maximum Concentrations for this compound
| Product Type | Maximum Concentration (% w/w) |
| Hydroalcoholic-based fragrances | 2.0% |
| All Rinse-off products | 0.5% |
| All Leave-on products | 0.3% |
| Oral care (toothpaste and mouthwash) | 0.001% |
Read-Across Methodologies for Toxicity Prediction
Read-across is a key data-gap filling technique used in the safety assessment of this compound. This methodology involves predicting the toxicity of a substance by using data from one or more structurally similar chemicals (analogues). The ECHA's RAC, for example, used a read-across approach from the structural analogue Methyl Salicylate and the metabolite Salicylic (B10762653) Acid to recommend the classification of this compound as 'Toxic for Reproduction Category 2'. rifm.org This approach is based on the principle that substances with similar chemical structures are likely to have similar physicochemical, toxicokinetic, and toxicological properties. The SCCS also considered data from these analogues in its safety assessment. rifm.org This methodology is crucial for reducing the need for animal testing while still allowing for robust safety evaluations. mdpi.com
Environmental Risk Assessment Methodologies and Ecological Impact Evaluation
The environmental safety of fragrance ingredients like this compound is a growing area of focus. The methodologies for environmental risk assessment (ERA) are designed to evaluate the potential adverse effects of a chemical on ecosystems. A common framework for ERA involves a tiered approach that begins with screening-level assessments and progresses to more comprehensive evaluations if potential risks are identified.
The Research Institute for Fragrance Materials (RIFM) has developed an environmental framework for prioritizing fragrance materials for aquatic risk assessment. youtube.comresearchgate.net This framework uses a tiered system:
Tier 1: A screening-level assessment that compares a predicted environmental concentration (PEC) with a predicted no-effect concentration (PNEC). The PEC is estimated based on the volume of use of the fragrance ingredient and its physicochemical properties, while the PNEC is often derived using quantitative structure-activity relationship (QSAR) models for aquatic toxicity. researchgate.net
Tier 2 & 3: If the PEC/PNEC ratio is greater than one, a more refined assessment is conducted, which may involve using more specific QSAR models or commissioning experimental ecotoxicity studies to obtain measured data on the substance's effects on aquatic organisms. epa.gov
For this compound, GHS classification indicates that it is "very toxic to aquatic life with long lasting effects" (H410). ewg.org This suggests that in an ERA, it would likely trigger a higher-tier assessment. Data from the EU Ecolabel program also indicates moderate acute toxicity to aquatic life. youtube.com
The ecological impact evaluation for personal care products, including those containing this compound, often employs a Life Cycle Assessment (LCA) methodology. aethic.com An LCA considers the environmental impacts of a product throughout its entire life cycle, from raw material extraction and processing to product manufacturing, distribution, consumer use, and final disposal. aethic.com For a "down-the-drain" product containing this compound, key considerations in an LCA would include:
Persistence: The potential for the substance to remain in the environment without degrading.
Bioaccumulation: The potential for the substance to accumulate in the tissues of living organisms.
Ecotoxicity: The direct toxic effects on aquatic and terrestrial organisms.
Given that this compound is known to be very toxic to aquatic organisms, its impact on aquatic ecosystems following its passage through wastewater treatment plants is a primary concern in its ecological impact evaluation. bubbleandbee.com
Q & A
Q. What standardized analytical methods are recommended for detecting and quantifying hexyl salicylate in complex matrices such as plant extracts or consumer products?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis detection for precise quantification. For volatile matrices (e.g., wine or fragrances), headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is optimal due to its sensitivity in isolating low-concentration esters like this compound . Calibration curves should be validated using certified reference materials to ensure accuracy.
Q. How can researchers differentiate this compound from structurally similar salicylate esters (e.g., methyl or propyl salicylate) in mixed samples?
- Methodology : Employ tandem mass spectrometry (MS/MS) to exploit fragmentation patterns unique to each ester. For example, this compound (C13H18O3, molecular weight 222.28) will exhibit distinct retention times and fragment ions (e.g., m/z 120 for the deprotonated salicylate moiety) compared to shorter-chain esters .
Q. What are the primary physicochemical properties of this compound critical for experimental design?
- Key Properties :
- Boiling point: 304.3°C at 760 mmHg
- Density: 1.067 g/cm³
- Solubility: Low in water, miscible with organic solvents like ethanol or hexane .
Advanced Research Questions
Q. How do environmental factors (e.g., temperature, pH) influence the stability and degradation pathways of this compound in cosmetic formulations?
- Methodology : Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% relative humidity) and monitor degradation via LC-MS. Hydrolysis under alkaline conditions (pH > 8) is a key degradation pathway, yielding salicylic acid and hexanol .
- Data Contradictions : Studies in wine matrices show variable ester stability across vintages, suggesting matrix-specific interactions (e.g., polyphenol content) may modulate degradation .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. irritant effects)?
- Methodology :
- Use in vitro models (e.g., HaCaT keratinocytes) to isolate dose-dependent effects.
- Compare results across studies using standardized exposure protocols (e.g., OECD Test Guidelines 439 for skin irritation) .
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the role of this compound in plant volatile signaling or food flavor modulation?
- Methodology :
- Metabolomics : Profile this compound in plant tissues using GC-MS and correlate with stress markers (e.g., jasmonates).
- Proteomics : Identify enzymes (e.g., esterases) involved in its biosynthesis or catabolism .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing temporal variations in this compound concentrations (e.g., annual fluctuations in agricultural products)?
- Methodology : Apply mixed-effects models to account for variables like grape variety and harvest year (Table 1). For example, Chardonnay grapes showed higher this compound levels in 2013 (7.4 ± 5.4 µg/L) vs. 2014 (5.0 ± 1.8 µg/L), suggesting climate impacts .
Table 1 : this compound Concentrations in Wine Varietals (µg/L)
| Varietal | 2013 | 2014 |
|---|---|---|
| Chardonnay | 7.4 ± 5.4 | 5.0 ± 1.8 |
| Malvasia Istarska | 4.2 ± 1.1 | 0.9 ± 0.3 |
Q. How should researchers address conflicting regulatory thresholds for this compound (e.g., IFRA vs. SCCS guidelines)?
- Methodology : Cross-reference safety margins (MoS) across frameworks. For instance, SCCS calculates MoS > 100 for adults, while IFRA restricts concentrations in leave-on cosmetics to 0.1% . Experimental designs must align with the strictest applicable standard.
Experimental Design Challenges
Q. What are the limitations of current electrochemical sensors in detecting this compound, and how can they be improved?
- Critical Evaluation : While methyl salicylate sensors using AuNP-modified electrodes achieve high selectivity (>95% specificity in soybean extracts), this compound’s larger hydrophobic structure may reduce sensor affinity. Solutions include enzyme-functionalized nanomaterials (e.g., esterase-based systems) .
Q. How can researchers mitigate batch-to-batch variability in this compound sourcing for reproducibility in long-term studies?
- Best Practices :
- Source compounds from suppliers providing ≥98% purity (CAS 6259-76-3) with batch-specific GC-MS certificates .
- Pre-screen batches using NMR to confirm structural integrity .
Ethical and Regulatory Considerations
Q. What ethical frameworks apply to this compound research involving human subjects (e.g., patch testing for allergenicity)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
